molecular formula C15H21NO3 B1445455 tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate CAS No. 1184949-56-1

tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate

Cat. No. B1445455
M. Wt: 263.33 g/mol
InChI Key: PEPLITHZYWLJKN-UHFFFAOYSA-N
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Description

The compound is a derivative of isoindole with a tert-butyl group and a 2-hydroxyethyl group attached. Isoindole derivatives are of interest in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

The synthesis of such compounds typically involves multi-step reactions starting from various precursors . For instance, tert-butyl carbamate derivatives can be synthesized from corresponding alcohols and isocyanates .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction analysis . The structure of the compound would likely be influenced by the presence of the tert-butyl group and the 2-hydroxyethyl group.


Chemical Reactions Analysis

Compounds with tert-butyl groups can undergo various chemical reactions, making them valuable intermediates . The tert-butyl group often serves as a protecting group that can be removed under specific conditions to reveal the functional group for further reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by their molecular structure . The crystal packing, intermolecular interactions, and hydrogen bonding patterns contribute to the stability and solubility of these compounds.

Scientific Research Applications

  • Chemistry and Biology : The tert-butyl group has unique reactivity patterns that are used in various chemical transformations. It’s relevant in nature and has implications in biosynthetic and biodegradation pathways . This simple hydrocarbon moiety could potentially be applied in biocatalytic processes .

  • Synthetic Organic Chemistry : Tertiary butyl esters, which include the tert-butoxycarbonyl group, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .

  • Electronics : The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in certain compounds is investigated . The insertion of tert-butyl groups raises the LUMO level by 0.21 eV, which is in fairly good agreement with 0.17 eV determined by DFT calculations .

  • Chemistry and Biology : The tert-butyl group has unique reactivity patterns that are used in various chemical transformations. It’s relevant in nature and has implications in biosynthetic and biodegradation pathways . This simple hydrocarbon moiety could potentially be applied in biocatalytic processes .

  • Synthetic Organic Chemistry : Tertiary butyl esters, which include the tert-butoxycarbonyl group, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .

  • Electronics : The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in certain compounds is investigated . The insertion of tert-butyl groups raises the LUMO level by 0.21 eV, which is in fairly good agreement with 0.17 eV determined by DFT calculations .

Safety And Hazards

Safety data sheets provide information on the potential hazards of similar compounds. They typically include information on acute toxicity, skin and eye irritation, and specific target organ toxicity .

Future Directions

Research in this area is ongoing, and future directions could include exploring the biological activities of such compounds, developing more efficient synthesis methods, and investigating their potential applications .

properties

IUPAC Name

tert-butyl 5-(2-hydroxyethyl)-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12-5-4-11(6-7-17)8-13(12)10-16/h4-5,8,17H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPLITHZYWLJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate

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